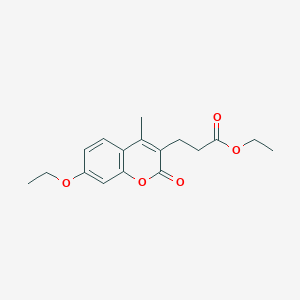
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide, also known as CFI-400945, is a small molecule inhibitor that has gained increasing attention in recent years due to its potential applications in cancer treatment.
Mécanisme D'action
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide exerts its anti-cancer effects by inhibiting the activity of checkpoint kinase 1 (CHK1), a protein kinase that plays a crucial role in the DNA damage response pathway. By inhibiting CHK1, this compound prevents cancer cells from repairing DNA damage, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell cycle arrest in cancer cells. In addition, it has been shown to inhibit the growth of cancer cells in both in vitro and in vivo models. However, this compound has also been shown to have some toxic effects on normal cells, such as bone marrow cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide is its specificity for CHK1, which makes it a promising candidate for cancer treatment. However, its toxicity to normal cells and potential side effects may limit its clinical applications. In addition, more research is needed to determine the optimal dosage and treatment duration of this compound.
Orientations Futures
Future research on (E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide should focus on its potential applications in combination therapy with other anti-cancer drugs. In addition, more studies are needed to determine the optimal treatment regimen and dosage of this compound for different types of cancer. Furthermore, the development of more selective CHK1 inhibitors may overcome the limitations of this compound and improve its clinical applications.
In conclusion, this compound is a promising small molecule inhibitor with potential applications in cancer treatment. Its specificity for CHK1 makes it a promising candidate for combination therapy with other anti-cancer drugs. However, more research is needed to determine its optimal treatment regimen and dosage, as well as the development of more selective CHK1 inhibitors.
Méthodes De Synthèse
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide can be synthesized through a multi-step process, which involves the reaction of 5-fluoro-1-benzofuran-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-hydroxyethyl)oxolane-2-carboxamide and sodium cyanide to obtain the desired product.
Applications De Recherche Scientifique
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to enhance the effectiveness of chemotherapy drugs, such as doxorubicin, in killing cancer cells.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-13-3-4-16-11(6-13)7-15(23-16)8-12(9-19)17(21)20-10-14-2-1-5-22-14/h3-4,6-8,14H,1-2,5,10H2,(H,20,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSOEFJFGOJBNS-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC3=C(O2)C=CC(=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC3=C(O2)C=CC(=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methylphenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2915370.png)
![1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2915371.png)

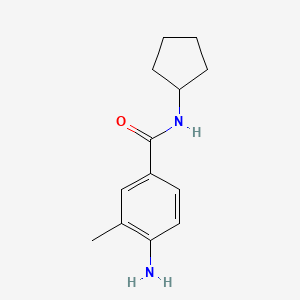

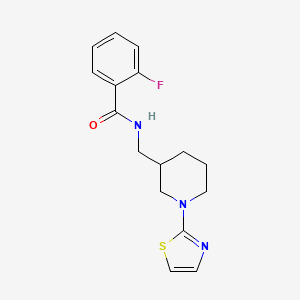
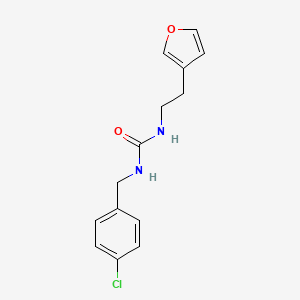
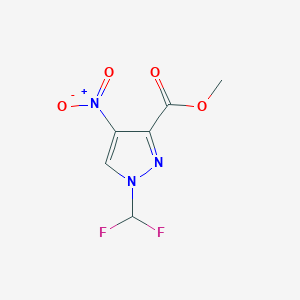
![2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2915382.png)
![N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide](/img/structure/B2915383.png)
![3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2915386.png)
![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide](/img/structure/B2915389.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2915390.png)
